4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride
Overview
Description
4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. This compound is also known as PPD and has been used for various scientific research purposes. The synthesis method of this compound is a complex process that requires specialized expertise.
Mechanism of Action
The mechanism of action of 4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to a decrease in the production of certain proteins and enzymes that are involved in the development of various diseases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on the body. The compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit certain enzymes that are involved in the development of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride in lab experiments is its potential applications in the treatment of various diseases. The compound has been extensively studied for its potential use as an anti-cancer agent and as a treatment for Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. The synthesis process requires specialized expertise and equipment.
Future Directions
There are several future directions for the research on 4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride. One of the future directions is to further investigate the mechanism of action of the compound. Another future direction is to study the potential use of the compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. The compound has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of the compound is a complex process that requires specialized expertise and equipment. Future research could focus on further investigating the mechanism of action of the compound and developing more efficient and cost-effective synthesis methods.
Scientific Research Applications
4-amino-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone hydrochloride has been extensively used for scientific research purposes. This compound has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of certain enzymes.
properties
IUPAC Name |
4-amino-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c15-13-12(17-8-4-5-9-17)10-16-18(14(13)19)11-6-2-1-3-7-11;/h1-3,6-7,10H,4-5,8-9,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZBQSMNIMBQQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.